N-Fmoc-O5-tert-butyl-L-glutamic acid succinimido ester
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Overview
Description
The compound N-(9-Fluorenylmethoxycarbonyl)-L-glutamic acid 5-tert-butyl ester N-hydroxysuccinimide ester is a derivative of L-glutamic acid. It is commonly used in peptide synthesis, particularly in the solid-phase peptide synthesis method. This compound is known for its high purity and efficiency in introducing glutamic acid residues into peptides.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(9-Fluorenylmethoxycarbonyl)-L-glutamic acid 5-tert-butyl ester N-hydroxysuccinimide ester typically involves the following steps:
Protection of the Glutamic Acid: The carboxyl group of L-glutamic acid is protected using tert-butyl ester.
Introduction of the Fluorenylmethoxycarbonyl Group: The amino group of the protected glutamic acid is then reacted with 9-fluorenylmethoxycarbonyl chloride to introduce the fluorenylmethoxycarbonyl group.
Formation of the N-Hydroxysuccinimide Ester: The final step involves the reaction of the fluorenylmethoxycarbonyl-protected glutamic acid tert-butyl ester with N-hydroxysuccinimide and a coupling reagent such as dicyclohexylcarbodiimide to form the N-hydroxysuccinimide ester
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-purity reagents to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The N-hydroxysuccinimide ester group is highly reactive and can undergo nucleophilic substitution reactions with amines to form amide bonds.
Deprotection Reactions: The fluorenylmethoxycarbonyl group can be removed using a base such as piperidine, while the tert-butyl ester can be removed using trifluoroacetic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Amines are commonly used as nucleophiles in the presence of a base.
Deprotection: Piperidine for fluorenylmethoxycarbonyl group removal and trifluoroacetic acid for tert-butyl ester removal.
Major Products:
Amide Bonds: Formed during peptide synthesis.
Free Amino Acids: Resulting from deprotection reactions.
Scientific Research Applications
Chemistry:
Peptide Synthesis: Widely used in the synthesis of peptides due to its efficiency in introducing glutamic acid residues.
Biology:
Protein Engineering: Used in the modification of proteins to study their structure and function.
Medicine:
Drug Development: Employed in the synthesis of peptide-based drugs and therapeutic agents.
Industry:
Mechanism of Action
The compound exerts its effects primarily through the formation of amide bonds during peptide synthesis. The N-hydroxysuccinimide ester group reacts with amines to form stable amide bonds, while the fluorenylmethoxycarbonyl and tert-butyl ester groups protect the amino and carboxyl groups, respectively, during the synthesis process . The deprotection steps ensure that the final peptide product is free of protecting groups and ready for further applications .
Comparison with Similar Compounds
- N-(9-Fluorenylmethoxycarbonyl)-L-glutamic acid 5-tert-butyl ester
- N-(9-Fluorenylmethoxycarbonyl)-L-glutamic acid
- N-(9-Fluorenylmethoxycarbonyl)-L-glutamic acid 5-tert-butyl ester N-hydroxysuccinimide ester
Uniqueness: N-(9-Fluorenylmethoxycarbonyl)-L-glutamic acid 5-tert-butyl ester N-hydroxysuccinimide ester is unique due to its combination of protecting groups and the reactive N-hydroxysuccinimide ester, which makes it highly efficient for peptide synthesis. The presence of both fluorenylmethoxycarbonyl and tert-butyl ester groups ensures selective protection and deprotection, allowing for precise control over the synthesis process .
Properties
IUPAC Name |
5-O-tert-butyl 1-O-(2,5-dioxopyrrolidin-1-yl) 2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanedioate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H30N2O8/c1-28(2,3)37-25(33)15-12-22(26(34)38-30-23(31)13-14-24(30)32)29-27(35)36-16-21-19-10-6-4-8-17(19)18-9-5-7-11-20(18)21/h4-11,21-22H,12-16H2,1-3H3,(H,29,35) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUXJIYSGLYYEHH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCC(C(=O)ON1C(=O)CCC1=O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H30N2O8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
522.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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